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Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used

to visualize and map the genetic material in a cell, including specific genes or portions of

genes.[1][2][3] This technique has broad applications in research, diagnostics, and drug

development. The choice of fluorescent dye is critical for the sensitivity and specificity of FISH

assays. ATTO dyes are a class of patented fluorescent markers known for their strong

absorption, high photostability, and high fluorescence quantum yield, making them excellent

candidates for demanding applications like FISH.[4]

This document provides detailed application notes and protocols for the use of ATTO 425
maleimide in FISH. ATTO 425 is a coumarin-based dye that fluoresces in the blue region of

the visible spectrum.[5][6] Its maleimide derivative is specifically designed for the covalent

labeling of thiol-containing molecules, such as thiol-modified oligonucleotides used as FISH

probes.[7][8][9]

Key Features of ATTO 425
ATTO 425 offers several advantages for FISH applications:

High Fluorescence Quantum Yield: A high quantum yield of 90% ensures bright signals and

high sensitivity.[6][7][10]
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Large Stokes Shift: A significant separation between the absorption and emission maxima

(439 nm and 485 nm, respectively) minimizes self-quenching and simplifies fluorescence

detection.[5][6][7][10]

Good Photostability: ATTO 425 exhibits good resistance to photobleaching, allowing for

longer exposure times and more robust imaging.[6][7]

Moderate Hydrophilicity: This property helps to reduce non-specific binding of the probe to

cellular components.[5][7][10]

Specific Labeling Chemistry: The maleimide group provides a highly selective method for

labeling thiol-modified oligonucleotides.[7][8][9]

Data Presentation
Table 1: Spectroscopic and Physical Properties of ATTO
425

Property Value Reference

Excitation Maximum (λabs) 439 nm [6][7][10]

Emission Maximum (λfl) 485 nm [6][7]

Molar Extinction Coefficient

(εmax)
4.5 x 10⁴ M⁻¹ cm⁻¹ [6][7]

Fluorescence Quantum Yield

(ηfl)
90% [6][7][10]

Fluorescence Lifetime (τfl) 3.6 ns [7][10]

Molecular Weight (MW) 524 g/mol [7]

Stokes Shift 46 nm [5]

Table 2: Recommended Filter Sets for ATTO 425
Visualization
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Filter Set Component Wavelength Range

Excitation Filter 430/20 nm

Dichroic Mirror 455 nm

Emission Filter 480/40 nm

Note: Optimal filter sets may vary depending on the specific microscope and imaging system.

Experimental Protocols
Protocol 1: Labeling of Thiol-Modified Oligonucleotide
Probes with ATTO 425 Maleimide
This protocol describes the covalent attachment of ATTO 425 maleimide to a thiol-modified

oligonucleotide probe.

Materials:

Thiol-modified oligonucleotide probe (with a 3' or 5' thiol modifier)

ATTO 425 maleimide (dissolved in anhydrous DMSO at 10 mg/mL)

1 M Sodium phosphate buffer (pH 7.0)

Nuclease-free water

Size-exclusion chromatography column (e.g., Sephadex G-25)

Spectrophotometer or NanoDrop

Procedure:

Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in 100 µL of 100 mM

sodium phosphate buffer (pH 7.0).

Reduction of Disulfide Bonds (Optional but Recommended): If the oligonucleotide has

formed disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP for
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1 hour at room temperature. Remove the reducing agent by ethanol precipitation or using a

desalting column.

Labeling Reaction: Add a 10- to 20-fold molar excess of the ATTO 425 maleimide solution to

the oligonucleotide solution.

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C

in the dark.

Purification of the Labeled Probe: Separate the labeled oligonucleotide from unreacted dye

using a size-exclusion chromatography column (e.g., Sephadex G-25) or via ethanol

precipitation.

Quantification and Quality Control:

Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 439

nm (for ATTO 425).

Calculate the concentration of the oligonucleotide and the dye.

Determine the degree of labeling (DOL), which is the molar ratio of the dye to the

oligonucleotide. An optimal DOL for FISH probes is typically between 1 and 3.

Protocol 2: Fluorescence In Situ Hybridization (FISH)
using an ATTO 425-Labeled Probe
This protocol provides a general workflow for performing FISH on adherent cells.

Materials:

ATTO 425-labeled oligonucleotide probe

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)

Wash buffers (e.g., 2x SSC, 0.1x SSC)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room

temperature.

Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with

permeabilization buffer for 10 minutes at room temperature.

Pre-hybridization: Wash the cells twice with 2x SSC.

Hybridization:

Dilute the ATTO 425-labeled probe in hybridization buffer to the desired final concentration

(typically 1-10 ng/µL).

Denature the probe and cellular DNA by heating the coverslips with the hybridization

mixture at 75°C for 5-10 minutes.

Incubate the coverslips in a humidified chamber at 37°C overnight for hybridization.

Washing:

Wash the coverslips three times for 5 minutes each in 2x SSC at 42°C.

Wash once for 5 minutes in 0.1x SSC at 42°C.

Wash once for 5 minutes in 2x SSC at room temperature.
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Counterstaining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.

Mounting: Wash the coverslips briefly in PBS and then mount them onto microscope slides

using an antifade mounting medium.

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with

appropriate filter sets for ATTO 425 and DAPI.
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Caption: Experimental workflow for FISH using ATTO 425 maleimide.
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Caption: Detection of a specific mRNA transcript using an ATTO 425-labeled FISH probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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